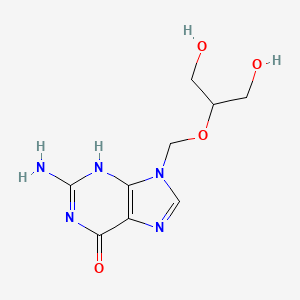
CID 3454
Übersicht
Beschreibung
CID 3454 is a useful research compound. Its molecular formula is C9H13N5O4 and its molecular weight is 255.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Study of Biological Processes
CID is a valuable tool for studying various biological processes, offering control over protein function with unprecedented precision and spatiotemporal resolution (Voss, Klewer, & Wu, 2015).
Inducible Gene Regulation and Editing
CID techniques, such as PROTAC-CID, are developed for inducible gene regulation and editing, with applications in biomedical research and potentially in vivo gene activation (Ma et al., 2023).
Controlling Protein-Protein Interactions and Localization
CID offers a method to control protein localization and interactions in living cells, useful for studying dynamic biological processes like cell signaling networks (Aonbangkhen et al., 2018).
Resolving Problems in Cell Biology
CID has helped to solve numerous problems in cell biology, especially in understanding lipid second messengers and small GTPases, by providing insights into the signaling paradox (DeRose, Miyamoto, & Inoue, 2013).
Water Use Efficiency and Productivity in Agriculture
In a different context, CID, as carbon isotope discrimination, is used as a selection criterion for improving water use efficiency and productivity in crops like barley (Anyia et al., 2007).
Fragmentation Techniques in Mass Spectrometry
CID is also a technique in mass spectrometry, like collision-induced dissociation, for producing fragmentation products in the analysis of complex samples (Zhang et al., 2009).
Wirkmechanismus
Target of Action
Ganciclovir’s primary target is the viral DNA polymerase . This enzyme plays a crucial role in the replication of viral DNA, making it a key target for antiviral drugs .
Mode of Action
The primary mechanism of ganciclovir action against CMV is the inhibition of viral DNA replication . This is achieved by ganciclovir-5’-triphosphate (ganciclovir-TP), which includes a selective and potent inhibition of the viral DNA polymerase .
Biochemical Pathways
The biochemical pathway primarily affected by ganciclovir is the viral DNA replication pathway . By inhibiting the viral DNA polymerase, ganciclovir prevents the virus from replicating its DNA, thereby halting the spread of the virus within the host .
Pharmacokinetics
Ganciclovir has a bioavailability of 5% when administered orally . It is metabolized by guanylate kinase, a product of the CMV UL97 gene . The elimination half-life of ganciclovir is between 2.5 to 5 hours, and it is primarily excreted by the kidneys .
Result of Action
The result of ganciclovir’s action is the inhibition of CMV replication . This reduces the spread of the virus within the host, alleviating the symptoms of the infection and preventing further complications .
Action Environment
The efficacy and stability of ganciclovir can be influenced by various environmental factors. For instance, the presence of the CMV UL97 gene product is necessary for the metabolism of ganciclovir . Additionally, the drug’s effectiveness can be affected by the patient’s renal function, as ganciclovir is primarily excreted by the kidneys .
Eigenschaften
IUPAC Name |
2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-3H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSCQMHQWWYFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COC(CO)CO)NC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1COC(CO)CO)NC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



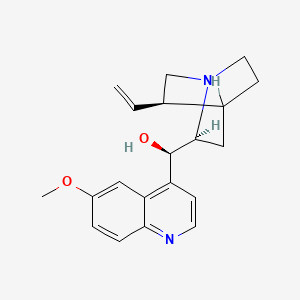
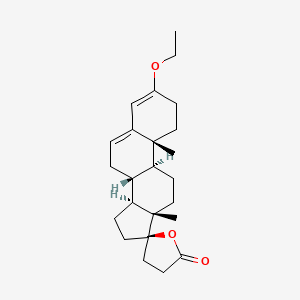

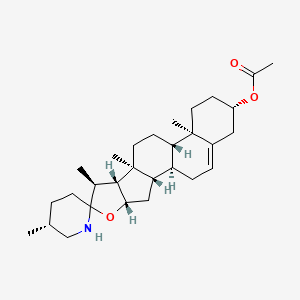
![(3S,10R,13R,17R)-17-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B7781677.png)
![(3R,6S,6aS,8S,9R,10S,11aS,12S)-1-ethyl-8,10-dimethoxy-3-methyltetradecahydro-1H-3,6a,12-(epiethane[1,1,2]triyl)-7,9-methanonaphtho[2,3-b]azocine-6,11a-diol](/img/structure/B7781684.png)
![((1'R,2'R,5S,5'R,6'S,8a'S)-6'-hydroxy-5-(2-hydroxyethyl)-2',5',8a'-trimethyldecahydro-2'H,3H-spiro[furan-2,1'-naphthalene]-5,5'-diyl)dimethanol](/img/structure/B7781691.png)
![(S)-3-methyl-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)butanoic acid](/img/structure/B7781706.png)
![(8R,10aS)-4-(furan-2-yl)-1-methyl-2,6-dioxo-1,3,4,6,6a,7,8,10b-octahydro-2H-8,10a-epoxypyrido[2,1-a]isoindole-7-carboxylic acid](/img/structure/B7781723.png)
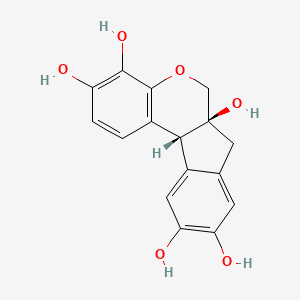
![(1S,2S,9R,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B7781735.png)
![(1S,7R)-3-(2,4-dimethoxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B7781742.png)

